molecular formula C19H31N3O B1672414 GT 2016

GT 2016

Cat. No.: B1672414
M. Wt: 317.5 g/mol
InChI Key: YTCGNPGLMAECND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GT 2016 is a potent, selective, and brain-penetrant histamine H3 receptor antagonist. It has a high affinity for the H3 receptor with a Ki value of 43.8 nM. This compound is known for its selectivity against H1 and H2 receptors and shows no activity against histamine methyltransferase .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

GT-2016 has demonstrated high affinity and selectivity for the histamine H3 receptor in vitro . It interacts with these receptors, influencing biochemical reactions within the body . The nature of these interactions is characterized by GT-2016’s ability to bind to H3 receptors and increase the release of histamine in the cerebral cortex .

Cellular Effects

GT-2016 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, particularly those involving histamine . By binding to cortical histamine H3 receptors, GT-2016 can induce dose-dependent increases in histamine turnover .

Molecular Mechanism

The mechanism of action of GT-2016 involves its interaction with histamine H3 receptors at the molecular level . It binds to these receptors, leading to an increase in the release of histamine in the cerebral cortex . This is consistent with the blockade of presynaptic H3 autoreceptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of GT-2016 have been observed to change over time . It has been shown to cross the blood-brain barrier and bind to cortical histamine H3 receptors in a dose-dependent manner . Elevated histamine release was observed for up to 2.5 hours after a higher dose .

Dosage Effects in Animal Models

In animal models, the effects of GT-2016 vary with different dosages . At concentrations that exhibited significant histamine H3 receptor occupancy, GT-2016 induced dose-dependent increases in histamine turnover .

Metabolic Pathways

GT-2016 is involved in metabolic pathways related to histamine turnover . It interacts with histamine H3 receptors, influencing the release and turnover of histamine .

Transport and Distribution

GT-2016 is transported across the blood-brain barrier and distributed within cells and tissues . It binds to cortical histamine H3 receptors, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of GT-2016 is primarily associated with histamine H3 receptors located in the cerebral cortex . Its activity and function are influenced by its ability to bind to these receptors and increase the release of histamine .

Preparation Methods

The synthesis of GT 2016 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

GT 2016 undergoes various chemical reactions, including:

Scientific Research Applications

GT 2016 has a wide range of scientific research applications:

Comparison with Similar Compounds

GT 2016 is unique due to its high selectivity and potency as a histamine H3 receptor antagonist. Similar compounds include:

This compound stands out due to its specific binding affinity and lack of activity against histamine methyltransferase, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

5-cyclohexyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O/c23-19(9-5-4-8-16-6-2-1-3-7-16)22-12-10-17(11-13-22)18-14-20-15-21-18/h14-17H,1-13H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCGNPGLMAECND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCCC(=O)N2CCC(CC2)C3=CN=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.